

Application Note: Synthesis of 1-tert-Butyl-4-nitrobenzene via Mixed Acid Nitration

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Compound of Interest

Compound Name: 1-tert-Butyl-4-nitrobenzene

Cat. No.: B7778554

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of **1-tert-Butyl-4-nitrobenzene** through the direct nitration of tert-butylbenzene. The method employs a mixed acid system of concentrated nitric and sulfuric acids, a standard technique for electrophilic aromatic substitution.^[1] This application note includes detailed procedural steps, safety precautions, quantitative data, and a visual workflow to ensure successful and safe execution of the synthesis.

Physicochemical and Quantitative Data

The key properties and expected outcomes of the synthesis are summarized below.

Table 1: Physicochemical Properties of **1-tert-Butyl-4-nitrobenzene**

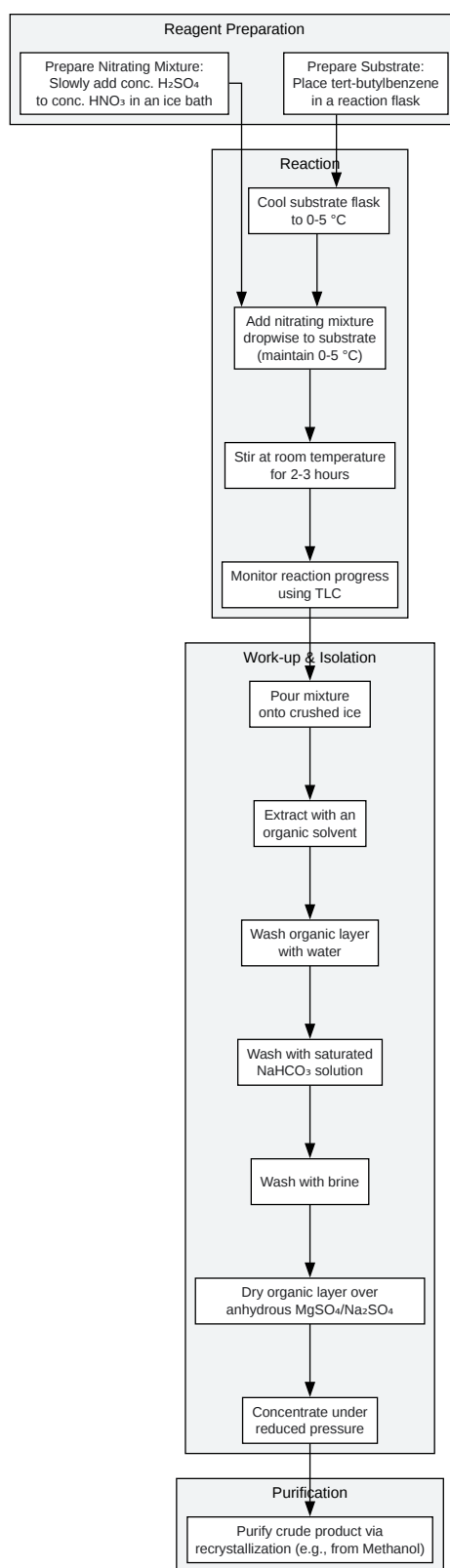
| Property | Value | Source(s) |
|-------------------|---|-------------------------------|
| Molecular Formula | C ₁₀ H ₁₃ NO ₂ | ^[1] ^[2] |
| Molecular Weight | 179.22 g/mol | ^[1] ^[2] |
| CAS Number | 3282-56-2 | ^[1] ^[2] |
| Appearance | Light yellow to yellow to orange clear liquid | ^[3] ^[4] |

Table 2: Typical Reaction Conditions and Yields for Mixed Acid Nitration

| Parameter | Condition | Reported Yield / Selectivity | Source(s) |
|-------------------|---|------------------------------|-----------|
| Starting Material | tert-Butylbenzene | N/A | [1] |
| Nitrating Agent | Concentrated HNO ₃ and Concentrated H ₂ SO ₄ | N/A | [1][5] |
| Temperature | 0 - 60°C (controlled) | Varies with temperature | [1][5] |
| Reaction Time | 2 - 3 hours post-addition | N/A | [5] |
| Typical Yield | 70 - 95% | Para-selectivity: ~80-85% | [1] |

Reaction Mechanism and Synthesis Workflow

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in-situ from the reaction between nitric acid and sulfuric acid, acts as the electrophile.[1] The bulky tert-butyl group on the benzene ring is an ortho-para director, guiding the substitution primarily to the para position.[1]



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Caption: Experimental workflow for the synthesis of **1-tert-Butyl-4-nitrobenzene**.

Experimental Protocol

This protocol details the synthesis of **1-tert-Butyl-4-nitrobenzene** from tert-butylbenzene.

3.1. Materials and Reagents

- tert-Butylbenzene ($C_{10}H_{14}$)
- Concentrated Nitric Acid (HNO_3 , ~70%)
- Concentrated Sulfuric Acid (H_2SO_4 , ~98%)
- Dichloromethane (or other suitable inert organic solvent)
- Saturated Sodium Bicarbonate Solution ($NaHCO_3$)
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Methanol or Ethanol (for recrystallization)
- Crushed Ice
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

3.2. Safety Precautions

- **Acid Handling:** Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[6] They can cause severe chemical burns. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield.[6][7]
- **Exothermic Reaction:** The nitration reaction is highly exothermic and can lead to a runaway reaction if the temperature is not controlled.[6] Strict adherence to temperature control using an ice bath is crucial.
- **Spill Management:** Have neutralizing agents (like sodium bicarbonate) and spill containment kits readily available.[6]
- **Ventilation:** The reaction can produce toxic nitrogen oxide fumes.[6] Perform the entire experiment in a well-ventilated fume hood.[6]

3.3. Step-by-Step Procedure

A. Preparation of the Nitrating Mixture

- In a flask cooled in an ice bath, prepare the nitrating mixture by carefully and slowly adding concentrated sulfuric acid to concentrated nitric acid.
- Keep the nitrating mixture cold in the ice bath until use.

B. Reaction Setup

- Place tert-butylbenzene into a round-bottom flask equipped with a magnetic stir bar.
- If using a solvent, add an inert organic solvent like dichloromethane.[5]
- Cool the flask in an ice bath, ensuring the temperature of the contents is between 0 and 5 °C.[5]

C. Nitration

- Slowly add the cold nitrating mixture dropwise to the stirred tert-butylbenzene solution over a period of 30-60 minutes.[5]

- Use the ice bath to meticulously maintain the internal reaction temperature between 0 and 5 °C throughout the addition.[5]
- After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.[5]
- The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]

D. Work-up and Isolation

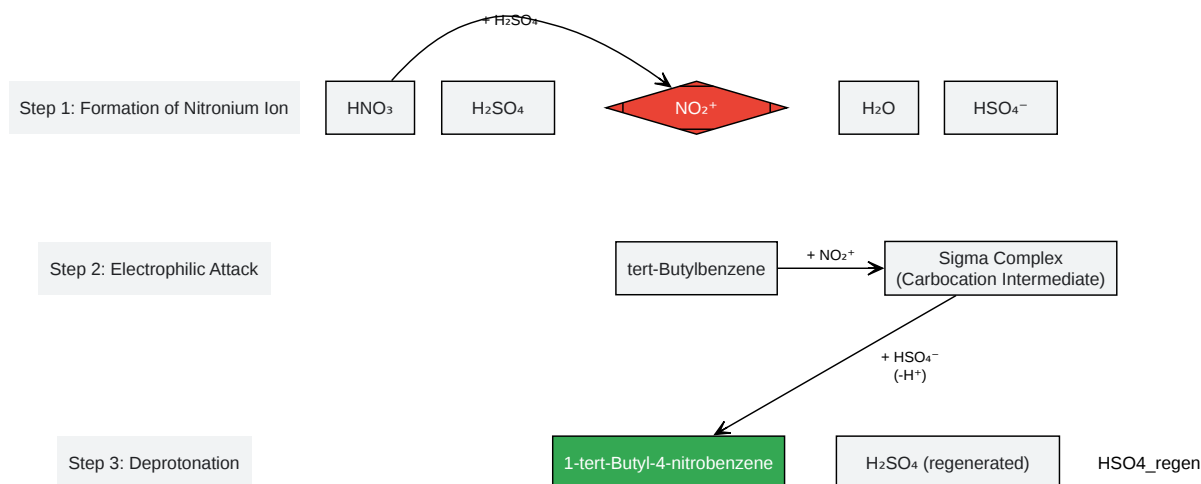
- Once the reaction is complete, carefully pour the reaction mixture over a generous amount of crushed ice in a beaker.[5]
- Transfer the entire mixture to a separatory funnel and extract the organic layer.[5]
- Wash the organic layer sequentially with:
 - Cold water[5]
 - Saturated sodium bicarbonate solution (to neutralize residual acids)[5]
 - Brine[5]
- Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.[5][8]
- Filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to obtain the crude product.[5]

E. Purification

- The crude product can be purified by recrystallization.[9]
- Dissolve the crude solid in a minimal amount of hot methanol or ethanol and allow it to cool slowly to form crystals.[5][8]
- Filter the purified crystals and dry them in vacuo.[3][8]

Visualization of Reaction Mechanism

The mechanism involves the formation of the nitronium ion electrophile, followed by its attack on the aromatic ring.



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Caption: Mechanism of electrophilic aromatic nitration of tert-butylbenzene.

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